N-benzyl-5-iodo-2,6-dimethylpyrimidin-4-amine
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Overview
Description
N-benzyl-5-iodo-2,6-dimethylpyrimidin-4-amine is a chemical compound with the molecular formula C13H14IN3 and a molecular weight of 339.18 g/mol. This compound is characterized by the presence of a benzyl group attached to a pyrimidine ring, which is further substituted with iodine and methyl groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5-iodo-2,6-dimethylpyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,6-dimethylpyrimidin-4-amine.
Iodination: The 2,6-dimethylpyrimidin-4-amine is then iodinated using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the 5-position of the pyrimidine ring.
Benzylation: The iodinated intermediate is then subjected to a benzylation reaction using benzyl chloride and a base, such as potassium carbonate, to introduce the benzyl group at the nitrogen atom of the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-5-iodo-2,6-dimethylpyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The benzyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines, thiols, or alkoxides in the presence of a base (e.g., sodium hydride) and a solvent (e.g., dimethylformamide).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and appropriate ligands in the presence of a base and a solvent.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, oxidized or reduced derivatives, and coupled products with extended aromatic systems.
Scientific Research Applications
N-benzyl-5-iodo-2,6-dimethylpyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-benzyl-5-iodo-2,6-dimethylpyrimidin-4-amine involves its interaction with molecular targets, such as enzymes or receptors, in biological systems. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-5-methoxytryptamine: A compound with a similar benzyl group but different core structure (tryptamine instead of pyrimidine).
2,5-dimethoxy-4-iodophenethylamine: Another compound with an iodine atom and methoxy groups on a phenethylamine core.
Uniqueness
N-benzyl-5-iodo-2,6-dimethylpyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of benzyl, iodine, and methyl groups makes it a versatile compound for various research applications.
Properties
IUPAC Name |
N-benzyl-5-iodo-2,6-dimethylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14IN3/c1-9-12(14)13(17-10(2)16-9)15-8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYFTZNHGJLLZSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)NCC2=CC=CC=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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